

An In-depth Technical Guide to PFN-Br for Advanced Research Applications

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Compound of Interest

Compound Name: PFN-Br

Cat. No.: B15286402

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Introduction

Poly[(9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] dibromide, commonly known as **PFN-Br**, is a conjugated polymer electrolyte that has garnered significant attention within the scientific community. Its unique properties make it a crucial component in the development of high-performance organic electronic devices. This guide provides a comprehensive overview of **PFN-Br**, including its chemical identity, safety information, experimental protocols, and performance data, tailored for researchers, scientists, and professionals in drug development and materials science.

CAS Number: 889672-99-5[1][2][3][4][5]

Material Safety Data Sheet (MSDS) Summary

A thorough understanding of the safety and handling of **PFN-Br** is paramount in a research setting. The following is a summary of the key information typically found in a Material Safety Data Sheet for **PFN-Br**.

Section	Summary of Information
Hazards Identification	Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[6] Some sources may indicate potential hazards such as reproductive toxicity (Category 2), and specific target organ toxicity (single and repeated exposure, Category 2 and 3, respectively, affecting the central nervous system).[7]
First-Aid Measures	If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][7] In case of skin contact: Wash off with soap and plenty of water.[6][7] In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7] If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6][7]
Handling and Storage	Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6] Storage: Keep container tightly closed in a dry and well-ventilated place. Store in the dark as the product is light-sensitive.[6]
Personal Protection	Eye/face protection: Safety glasses with side-shields conforming to EN166. Skin protection: Handle with gloves. Gloves must be inspected prior to use. Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Physicochemical Properties

The distinct physicochemical properties of **PFN-Br** contribute to its efficacy in various applications.

Property	Value	Source(s)
Molecular Formula	(C ₅₆ H ₈₀ N ₂ Br ₂) _n	[2]
Appearance	Beige to yellow solid/powder. [2]	[2][5]
Melting Point	>200 °C	[2][5]
Solubility	Soluble in methanol, DMF, and DMSO. Insoluble in chloroform and water.[5]	[5]
Molecular Weight (Mw)	Typically in the range of 30,000-50,000 g/mol (by GPC), though batches can vary.	[2]
UV Absorption (in MeOH)	~375 nm	
Photoluminescence (in MeOH)	~440 nm	[8]

Applications in Organic Optoelectronics

PFN-Br is primarily utilized as an interfacial layer in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) to enhance device performance and stability.[1] Its role is to facilitate more efficient charge injection and extraction at the electrode interfaces.

In OLEDs, **PFN-Br** can function as an electron transport layer (ETL) or an electron injection layer (EIL). It helps to reduce the electron injection barrier between the cathode and the emissive layer, leading to lower turn-on voltages and improved device efficiency.

In perovskite solar cells, particularly in the inverted device architecture, **PFN-Br** is used as a cathode interlayer. It modifies the work function of the transparent electrode (e.g., ITO) and improves the contact with the electron-transporting layer or the perovskite active layer. This

results in enhanced electron extraction and a reduction in charge recombination at the interface, thereby boosting the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the solar cell.[1]

Experimental Protocols

The following is a generalized experimental protocol for the fabrication of an inverted perovskite solar cell using a **PFN-Br** interfacial layer. This protocol is a synthesis of methodologies reported in the scientific literature.

Substrate Preparation

- Cleaning of ITO-coated glass substrates:
 - Sequentially sonicate the substrates in a bath of detergent (such as Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a stream of nitrogen gas.
 - Treat the substrates with UV-ozone for 15-20 minutes immediately before use to remove any organic residues and to improve the wettability of the surface.

Deposition of the PFN-Br Interfacial Layer

- Solution Preparation:
 - Prepare a solution of **PFN-Br** in methanol at a concentration of 0.5 mg/mL.
 - Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
 - Filter the solution through a 0.45 μm PTFE syringe filter before use.
- Spin Coating:
 - Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.
 - Deposit the **PFN-Br** solution onto the ITO substrate via spin coating. A typical spin coating program is a two-step process:

- 1000 rpm for 10 seconds (spread).
- 4000 rpm for 30 seconds (thin film formation).
- Anneal the **PFN-Br** coated substrates on a hotplate at 100 °C for 10 minutes to remove any residual solvent.

Perovskite Active Layer Deposition

- Precursor Solution Preparation:
 - Prepare the perovskite precursor solution (e.g., a 1.2 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture).
- Spin Coating:
 - Deposit the perovskite precursor solution onto the **PFN-Br** layer. A typical spin coating program is:
 - 1000 rpm for 10 seconds.
 - 6000 rpm for 30 seconds.
 - During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 15 seconds before the end of the program.
- Annealing:
 - Immediately transfer the substrate to a hotplate and anneal at 150 °C for 15 minutes.

Deposition of Subsequent Layers and Electrodes

- Hole Transport Layer (HTL) Deposition:
 - Prepare a solution of a hole-transporting material such as Spiro-OMeTAD in chlorobenzene, typically with additives like Li-TFSI and tBP.
 - Spin coat the HTL solution onto the perovskite layer at 4000 rpm for 20 seconds.

- Electrode Evaporation:
 - Deposit the top metal electrode (e.g., 80 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the device.

Quantitative Data Summary

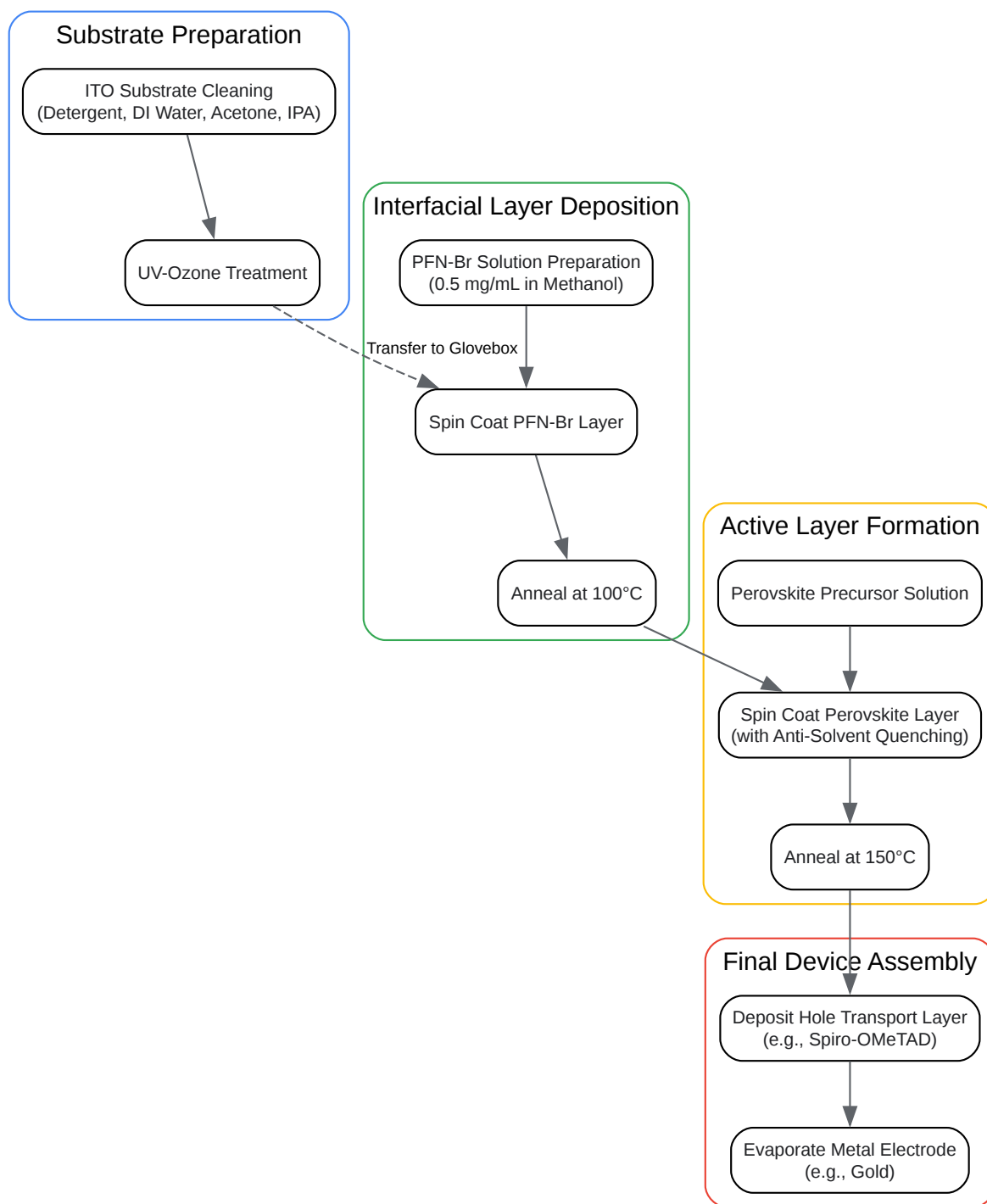
The inclusion of a **PFN-Br** interfacial layer has been shown to significantly improve the performance of perovskite solar cells. The table below summarizes typical performance parameters for devices with and without a **PFN-Br** layer, as reported in various studies.

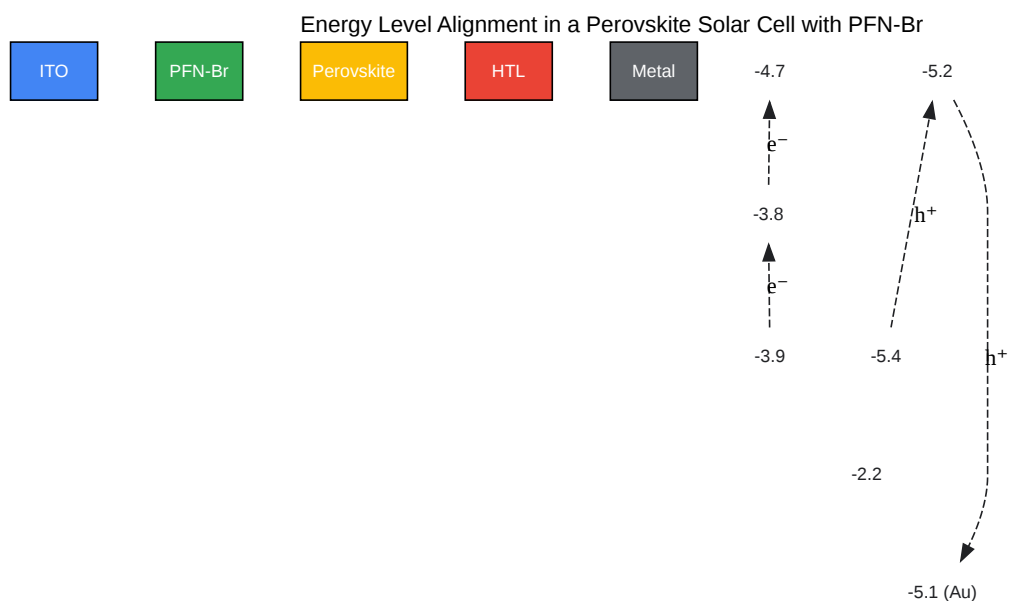
Device Configuration	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
Without PFN-Br	0.95 - 1.05	20.0 - 22.5	65 - 75	14.0 - 17.5
With PFN-Br	1.05 - 1.15	22.0 - 24.5	75 - 82	18.0 - 22.0

Diagrams

Experimental Workflow for Perovskite Solar Cell Fabrication

Fabrication Workflow of an Inverted Perovskite Solar Cell with PFN-Br





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